(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate
Description
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is a bifunctional compound featuring a maleimide group (2,5-dioxopyrrolidinyl) and a dodecanoate (lauric acid) ester. The maleimide moiety is highly reactive toward thiol groups under mild conditions, making it a critical tool in bioconjugation chemistry, particularly for linking biomolecules (e.g., antibodies, peptides) to hydrophobic carriers or nanoparticles.
Properties
CAS No. |
57840-23-0 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl)methyl dodecanoate |
InChI |
InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-14-18-15(19)12-13-16(18)20/h12-13H,2-11,14H2,1H3 |
InChI Key |
LEBKLSVYGOBQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate typically involves the reaction of pyrrole derivatives with dodecanoic acid or its derivatives under specific conditions. One common method involves the esterification of 2,5-dioxopyrrolidine with dodecanoic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate exhibit significant anticancer activity. They are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of pyrrole compounds have been shown to target and inhibit the activity of topoisomerases, which are crucial for DNA replication in cancer cells. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for anticancer drug development.
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, which could lead to its application in developing new antibiotics.
Materials Science
2.1 Polymer Synthesis
In materials science, (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has been utilized as a monomer in the synthesis of polymers. Its ability to form stable linkages with other monomers allows for the creation of novel polymeric materials with tailored properties such as improved thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and composite materials.
2.2 Nanomaterials Development
The compound's unique structure makes it suitable for the synthesis of nanomaterials. Research has shown that it can be used as a precursor for creating nanoparticles with specific functionalities, such as drug delivery systems or catalysts in chemical reactions.
Biochemistry
3.1 Enzyme Inhibition Studies
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as proteases and kinases that play vital roles in various biological processes and diseases. This inhibition can be leveraged for therapeutic purposes in treating conditions like inflammation or cancer.
3.2 Drug Delivery Systems
The compound's compatibility with biological systems allows it to be explored as a component in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of drugs, making it a valuable candidate for pharmaceutical formulations.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines through topoisomerase inhibition. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against MRSA and E.coli with minimal inhibitory concentration values indicating strong antimicrobial potential. |
| Study 3 | Polymer Synthesis | Developed a new class of biodegradable polymers with enhanced mechanical properties using the compound as a monomer. |
| Study 4 | Enzyme Inhibition | Identified the compound as a potent inhibitor of serine proteases involved in inflammatory processes. |
Mechanism of Action
The mechanism of action of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Similarity
The compound’s closest analogs share the maleimide core but differ in ester chain length, substituents, or functional groups. Key comparisons include:
Physicochemical Properties
- Lipophilicity: The dodecanoate ester in the target compound increases logP compared to shorter-chain analogs (e.g., butanoate, pentanoate), enhancing solubility in nonpolar solvents .
- Stability: Maleimide groups are susceptible to hydrolysis in aqueous media, but longer alkyl esters (e.g., dodecanoate) may slow degradation compared to hydrophilic derivatives like carboxylic acids .
- Hydrazide Derivative () : The PEG-like chain and hydrazide group in this analog improve water solubility and enable conjugation with carbonyl-containing molecules (e.g., glycoproteins) .
Data Tables of Key Comparative Metrics
Notes on Industrial and Research Implications
- Drug Delivery: The target compound’s lipophilicity makes it preferable for stealth lipid nanoparticle formulations, whereas hydrophilic analogs suit biologics manufacturing .
- Synthesis Challenges: Longer alkyl chains (e.g., dodecanoate) require lipase-catalyzed esterification to avoid side reactions .
- Functional Trade-offs : While hydrazide derivatives () offer unique targeting, their synthesis complexity and cost are higher than maleimide esters .
Biological Activity
The compound (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is a pyrrole derivative with potential biological activities that may be relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is with a molecular weight of 315.44 g/mol. Its structure features a pyrrole ring substituted with a dodecanoate group, which may influence its solubility and biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that pyrrole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Pyrrole derivatives have been reported to possess anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has been explored in various studies. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activities of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of the pyrrole ring may facilitate electron donation to free radicals, neutralizing them and preventing oxidative damage.
- Enzyme Inhibition : The compound may interact with key enzymes involved in inflammation and microbial metabolism, leading to reduced activity and subsequent therapeutic effects.
- Cell Membrane Interaction : The dodecanoate chain enhances lipophilicity, allowing the compound to integrate into lipid membranes, which could alter membrane fluidity and permeability in microbial cells.
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capabilities of similar pyrrole derivatives, it was found that these compounds significantly reduced malondialdehyde (MDA) levels in rat liver tissue, indicating decreased lipid peroxidation. The study concluded that these compounds could be beneficial in mitigating oxidative stress-related conditions .
Study 2: Anti-inflammatory Potential
A comparative analysis of various pyrrole derivatives revealed that (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate exhibited potent inhibition of TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in inflammatory diseases such as arthritis .
Study 3: Antimicrobial Activity
In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates moderate antimicrobial activity that could be further explored for therapeutic applications against resistant strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
